molecular formula C19H20ClNO4 B4941273 Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate

Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B4941273
M. Wt: 361.8 g/mol
InChI Key: SJDJLZLFDUJRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a 3-chloro-4-ethoxyphenyl moiety, and a carbonyl-linked amino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate typically involves a multi-step process:

    Formation of 3-chloro-4-ethoxybenzoic acid: This can be achieved through the chlorination of 4-ethoxybenzoic acid using thionyl chloride (SOCl₂) in the presence of a catalyst.

    Amidation Reaction: The 3-chloro-4-ethoxybenzoic acid is then reacted with an appropriate amine, such as 4-aminobenzoic acid, under conditions that facilitate the formation of an amide bond. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the resulting amide with propanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid or 3-chloro-4-ethoxybenzaldehyde.

    Reduction: Formation of 4-{[(3-chloro-4-ethoxyphenyl)methyl]amino}benzoate.

    Substitution: Formation of derivatives with substituted nucleophiles.

Scientific Research Applications

Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The ethoxy and chloro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
  • Methyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate
  • Butyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate

Uniqueness

Propyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications. Additionally, the presence of the chloro and ethoxy groups enhances its reactivity and potential for further chemical modifications.

Properties

IUPAC Name

propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-3-11-25-19(23)13-5-8-15(9-6-13)21-18(22)14-7-10-17(24-4-2)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDJLZLFDUJRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.